molecular formula C26H42O5 B562170 (S)-sn-1,2-Dioctanoyl-3-benzylglycerol CAS No. 688021-88-7

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol

Cat. No.: B562170
CAS No.: 688021-88-7
M. Wt: 434.617
InChI Key: YKYDQMIJNZBEQD-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol is a synthetic lipid molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound consists of a glycerol backbone esterified with two octanoic acid molecules and a benzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol typically involves the esterification of glycerol with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The benzyl group is introduced via a benzylation reaction using benzyl chloride and a base like sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes as catalysts can also be explored to enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions: (S)-sn-1,2-Dioctanoyl-3-benzylglycerol can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and sodium hydroxide in an aqueous medium.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: 1,2-Dioctanol-3-benzylglycerol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Investigated for its role in membrane dynamics and lipid signaling pathways.

    Medicine: Explored for its potential as a drug delivery vehicle due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and signaling pathways. The exact molecular targets and pathways are still under investigation, but its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments.

Comparison with Similar Compounds

    1,2-Dioctanoyl-sn-glycerol: Lacks the benzyl group, making it less hydrophobic.

    1,2-Dipalmitoyl-sn-glycerol: Contains longer fatty acid chains, affecting its physical properties.

    1,2-Dioctanoyl-3-acetylglycerol: Has an acetyl group instead of a benzyl group, altering its reactivity.

Uniqueness: (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is unique due to its combination of medium-chain fatty acids and a benzyl group, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in studies involving membrane dynamics and drug delivery systems.

Properties

IUPAC Name

[(2S)-2-octanoyloxy-3-phenylmethoxypropyl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O5/c1-3-5-7-9-14-18-25(27)30-22-24(21-29-20-23-16-12-11-13-17-23)31-26(28)19-15-10-8-6-4-2/h11-13,16-17,24H,3-10,14-15,18-22H2,1-2H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYDQMIJNZBEQD-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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